![molecular formula C13H19NO B13219592 [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C13H19NO. It features a pyrrolidine ring substituted with a 2,5-dimethylphenyl group and a hydroxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,5-dimethylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic synthesis (MAOS) has been explored to increase synthetic efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to certain protein pockets, influencing biological pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a 2,5-dimethylphenyl group and a hydroxymethyl group makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
[3-(2,5-dimethylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11(2)12(7-10)13(9-15)5-6-14-8-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
Clé InChI |
UVKVWZLMVZRPEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2(CCNC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)
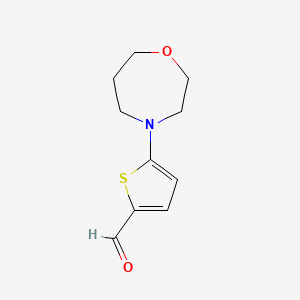
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)

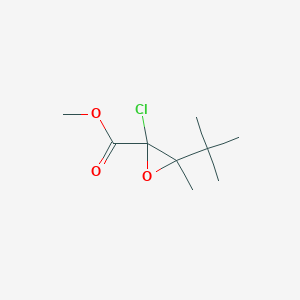

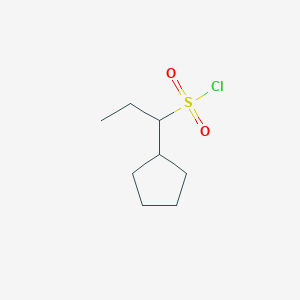

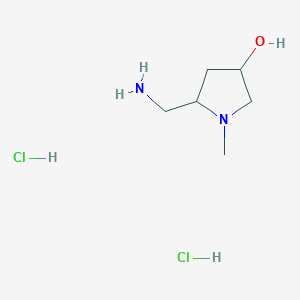


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
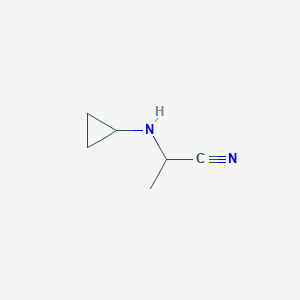
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
